molecular formula C15H18N2O3 B11852287 tert-Butyl (2-methoxyquinolin-4-yl)carbamate

tert-Butyl (2-methoxyquinolin-4-yl)carbamate

Cat. No.: B11852287
M. Wt: 274.31 g/mol
InChI Key: FXSLMAHQOPLWPN-UHFFFAOYSA-N
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Description

tert-Butyl (2-methoxyquinolin-4-yl)carbamate: is a chemical compound with the molecular formula C15H18N2O3 and a molecular weight of 274.32 g/mol . It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-methoxyquinolin-4-yl)carbamate typically involves the reaction of 2-methoxyquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-methoxyquinolin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2-methoxyquinolin-4-yl)carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of quinoline derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drugs that target specific molecular pathways involved in diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of tert-Butyl (2-methoxyquinolin-4-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. The pathways involved include signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison: tert-Butyl (2-methoxyquinolin-4-yl)carbamate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

tert-butyl N-(2-methoxyquinolin-4-yl)carbamate

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)20-14(18)17-12-9-13(19-4)16-11-8-6-5-7-10(11)12/h5-9H,1-4H3,(H,16,17,18)

InChI Key

FXSLMAHQOPLWPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC2=CC=CC=C21)OC

Origin of Product

United States

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